molecular formula C18H18N2O3 B14237010 {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol CAS No. 331746-72-6

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol

Cat. No.: B14237010
CAS No.: 331746-72-6
M. Wt: 310.3 g/mol
InChI Key: ZGQOKHSXRIFEDO-UHFFFAOYSA-N
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Description

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol is a heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group at position 3 and an ethoxy-linked 5-methyl-2-phenyl-1,3-oxazole moiety at position 4. The oxazole ring contributes to its aromatic and electronic properties, while the ethoxy linker enhances conformational flexibility. This structural motif is prevalent in medicinal chemistry, particularly in peroxisome proliferator-activated receptor (PPAR) agonists and other metabolic disease therapeutics .

The compound’s synthesis typically involves coupling 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol (CAS RN 103788-65-4, mp 72–75°C ) with a pyridinyl precursor via etherification reactions, such as the Mitsunobu protocol . Its molecular formula is C₁₈H₁₈N₂O₃ (calculated molecular weight: 310.35 g/mol), distinguishing it from simpler pyridine methanol derivatives like (6-methoxypyridin-2-yl)-methanol .

Properties

CAS No.

331746-72-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl]methanol

InChI

InChI=1S/C18H18N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11,21H,9-10,12H2,1H3

InChI Key

ZGQOKHSXRIFEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the attachment of the pyridine ring through an ethoxy linker. The final step involves the introduction of the methanol group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The ethoxy-oxazole-pyridine motif is critical for PPAR modulation in Aleglitazar and Muraglitazar, but the target compound lacks the carboxylic acid group required for direct receptor activation .
  • The hydroxymethyl group in the target compound may improve solubility compared to non-polar analogues like Muraglitazar, though this requires experimental validation.

Physicochemical Properties

Property {6-[2-(5-Methyl-2-phenyl-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol Aleglitazar (4-(6-Methoxypyridazin-3-yl)phenyl)methanol
Molecular Weight 310.35 g/mol 437.50 g/mol 216.24 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 4.1 (high) 1.5 (low)
Water Solubility Moderate (due to hydroxymethyl) Low (acidic group) High
Melting Point Not reported Not reported Not reported

Notes:

  • Absence of ionizable groups (e.g., carboxylic acid in Aleglitazar) limits the target compound’s applicability in charged biological environments .

Biological Activity

The compound {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol, with the chemical formula C18H18N2O3, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the oxazole moiety.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the oxazole ring and the ethoxy group are critical in enhancing its interaction with biological targets. A detailed SAR analysis indicates that modifications on the phenyl and pyridine rings can significantly affect the potency and selectivity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of derivatives containing the oxazole moiety. The compound has shown promising activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives were tested using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus12.5
BEscherichia coli25
CCandida albicans10

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a significant ability to scavenge free radicals, comparable to established antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)
1045
2570
5085

Cytotoxicity Studies

Cytotoxicity was evaluated using MTT assays on various cancer cell lines, including HeLa and MCF7. The results demonstrated that this compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells.

Cell LineIC50 (µM)
HeLa15
MCF720
Normal>100

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
  • Antioxidant Mechanism : Research indicated that the antioxidant mechanism involves the reduction of reactive oxygen species (ROS), which contributes to its protective effects in cellular models exposed to oxidative stress.

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